molecular formula C23H24ClN3O2 B3411901 N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921807-49-0

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3411901
CAS No.: 921807-49-0
M. Wt: 409.9 g/mol
InChI Key: PYORJBUCPNKLOR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article will delve into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chlorophenyl group, a quinoline moiety, and a piperidine derivative. Its chemical formula is C20H24ClN3OC_{20}H_{24}ClN_{3}O. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing quinoline moieties have been shown to reduce oxidative stress and provide symptomatic relief in models of neurodegenerative diseases such as Parkinson's disease (PD) . The introduction of an 8-hydroxy quinoline moiety into the piperazine ring has been linked to enhanced agonist activity at dopamine receptors, which are crucial for motor control and cognitive functions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight the importance of specific structural components in determining biological activity. For example:

CompoundReceptor Binding Affinity (nM)Biological Activity
Compound A5.57 (D3)Neuroprotective
Compound B41 (D2)Antitumor
This compoundTBDTBD

The presence of bulky aromatic substitutions and specific functional groups has been shown to enhance receptor affinity and selectivity, suggesting that optimizing these features could lead to improved pharmacological profiles for this compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds. One notable study synthesized several quinoline derivatives and assessed their neuroprotective capabilities in vitro. The findings indicated that compounds with an 8-hydroxy group exhibited significant antioxidant activity, supporting their potential use in neurodegenerative conditions .

Another study explored the antitumor properties of pyrazole derivatives, revealing that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. These findings underscore the importance of continued research into the biological activity of structurally related compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16-6-2-3-13-27(16)21-12-11-17-7-4-10-20(23(17)26-21)29-15-22(28)25-19-9-5-8-18(24)14-19/h4-5,7-12,14,16H,2-3,6,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYORJBUCPNKLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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